molecular formula C21H20FN5O2 B2653441 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251631-73-8

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B2653441
CAS No.: 1251631-73-8
M. Wt: 393.422
InChI Key: VLZQPFUPVLOQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a synthetic small molecule based on the [1,2,4]triazolo[4,3-a]pyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core is recognized for its versatility and has been described as a potential bio-isostere for purines due to structural similarities, which allows it to potentially interact with enzyme active sites like kinase ATP-binding pockets . This specific compound features a 2-(4-fluorophenoxy)ethyl side chain at the 2-position and an o-tolylamino substituent at the 7-position, structural modifications designed to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity for its intended biological target. The fluorine atom on the phenoxy group is a common strategy in drug design to modulate electronic properties, metabolic stability, and membrane permeability. Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have demonstrated a wide range of biological activities in research settings, positioning them as valuable tools for investigating various disease pathways. Research into similar TP analogs has identified potent antagonists for the adenosine A2A receptor, a target of high interest in immuno-oncology and neurodegenerative diseases . Furthermore, various TP derivatives have shown promise in anticancer research, with some exhibiting inhibitory activity against cancer cell proliferation in vitro . The metal-chelating properties of the TP heterocycle, facilitated by multiple nitrogen atoms (N1, N3, N4), have also been exploited in the design of anti-parasitic agents and in the development of metal complexes for cancer therapy research . This compound is supplied for Research Use Only and is intended for use in biochemical and cell-based assays, target validation, and hit-to-lead optimization studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[2-(4-fluorophenoxy)ethyl]-5-methyl-7-(2-methylanilino)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-14-5-3-4-6-18(14)23-19-13-15(2)27-20(24-19)25-26(21(27)28)11-12-29-17-9-7-16(22)8-10-17/h3-10,13H,11-12H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZQPFUPVLOQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NN(C(=O)N3C(=C2)C)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with 5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for several potential therapeutic applications:

  • Antimicrobial Activity : Compounds in the triazolopyrimidine class have shown efficacy against various microbial pathogens. The unique structure of this compound may enhance its interaction with microbial targets.
  • Antitumor Properties : Research indicates that derivatives of triazolopyrimidines can inhibit tumor growth. The specific compound may act on cancer cell lines by interfering with critical pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that triazolopyrimidine derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases.

Antitumor Activity

A study evaluated the antitumor activity of similar triazolopyrimidine compounds against liver carcinoma cell lines. Results indicated significant inhibition of cell growth, suggesting that modifications to the triazolo and pyrimidine rings could enhance antitumor efficacy.

Enzyme Inhibition

Research on small molecule inhibitors targeting ferrochelatase (FECH) revealed that triazolopyrimidine derivatives possess inhibitory properties against this enzyme, which is implicated in neovascularization processes relevant to ocular diseases. The findings suggest potential therapeutic applications for treating conditions like age-related macular degeneration.

Mechanism of Action

The mechanism of action of 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

Thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one Derivatives (Compound 4f, )
  • Core Structure: Incorporates a thieno ring fused to the triazolo-pyrimidinone system, increasing aromatic surface area.
  • Key Substituents :
    • 3-Ethylcarboxylate group (polar, improves aqueous solubility).
    • 7-Phenyl and 6-methyl groups (enhance hydrophobicity).
  • Implications: The ethylcarboxylate may improve solubility but reduce membrane permeability compared to the target compound’s 4-fluorophenoxy ethyl group. Thieno fusion could alter binding kinetics due to extended π-conjugation .
Pyrazolo[1,5-a]pyrimidine Derivatives ()
  • Core Structure : Pyrazolo-pyrimidine lacks the triazole ring, reducing hydrogen-bonding capacity.
  • Key Substituents: 7-Trifluoromethyl (strong electron-withdrawing effect). 5-(4-Tolyl) group (similar to the target’s o-tolylamino but para-substituted).
  • Implications: Trifluoromethyl enhances metabolic stability but may increase toxicity.
Pyrrolo[3,2-d]pyrimidine Derivatives ()
  • Core Structure : Pyrrolo-pyrimidine core introduces a five-membered ring, altering planarity.
  • Key Substituents: 7-Carbonitrile (capable of hydrogen bonding). 4-Methoxyphenoxy (electron-donating, improves solubility).
  • Implications: Carbonitrile may compete with the target’s amino group for receptor interactions. Methoxy group offers better solubility than fluorine but less electronegativity .

Substituent-Driven Pharmacological Effects

Fluorophenoxy vs. Methoxyphenoxy ()
  • Target Compound: 4-Fluorophenoxy provides moderate lipophilicity and resistance to oxidative metabolism.
  • Compound: 4-Methoxyphenoxy increases solubility but may reduce binding affinity due to weaker electronegativity.
o-Tolylamino vs. 4-Tolyl ( and )
  • Para-Substitution : Analogues with 4-tolyl groups (e.g., ) exhibit less steric interference, which may broaden binding profiles but reduce specificity.

Physicochemical and Docking Properties

  • Speed and Accuracy : AutoDock Vina’s improved algorithms enable rapid screening of analogues like the target compound, identifying optimal binding modes .
  • Hypothetical Binding Insights: The target’s fluorophenoxy group may engage in hydrophobic pockets. o-Tolylamino could form van der Waals contacts inaccessible to para-substituted analogues.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Solubility Binding Implications Reference
Target Compound Triazolo[4,3-a]pyrimidinone 2-(4-Fluorophenoxy)ethyl, 7-(o-tolylamino) Moderate High selectivity via steric effects
4f () Thieno-triazolo-pyrimidinone 3-Ethylcarboxylate, 7-phenyl High Reduced membrane permeability
Compound Pyrazolo[1,5-a]pyrimidine 7-Trifluoromethyl, 5-(4-tolyl) Low Enhanced metabolic stability
Compound Pyrrolo[3,2-d]pyrimidine 7-Carbonitrile, 4-methoxyphenoxy High Competitive H-bonding

Research Findings and Implications

  • Target Compound Advantages: Ortho-substitution and fluorophenoxy balance selectivity and solubility. Triazolo core offers versatile binding compared to pyrazolo or pyrrolo systems.
  • Limitations of Analogues: Ethylcarboxylate () and methoxyphenoxy () improve solubility but may compromise target engagement. Trifluoromethyl () enhances stability but introduces synthetic complexity.

Further studies using AutoDock Vina -guided virtual screening () and in vitro assays are recommended to validate these hypotheses.

Biological Activity

The compound 2-(2-(4-fluorophenoxy)ethyl)-5-methyl-7-(o-tolylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a member of the triazolopyrimidine class, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as a kinase inhibitor, antimicrobial agent, and anti-inflammatory compound.

Chemical Structure and Properties

  • Molecular Formula : C21H20FN5O2
  • Molecular Weight : 393.422 g/mol
  • Structural Features : The compound features a triazole ring fused with a pyrimidine structure and includes a 4-fluorophenoxy group and an o-tolylamino substituent. These features are essential for its interaction with biological targets.

Kinase Inhibition

Triazolopyrimidine derivatives have been extensively studied for their ability to inhibit various kinases, which are critical in numerous cellular processes. The specific compound may inhibit certain kinases involved in cancer pathways. Research indicates that compounds with similar structures have shown promising results in inhibiting kinase activity, suggesting that this compound could also exhibit such properties .

Antimicrobial Properties

The presence of aromatic groups and heterocyclic structures in this compound suggests potential antimicrobial activity. Preliminary studies indicate that triazolopyrimidine compounds can exhibit antimicrobial effects against various bacteria and fungi. Further research is necessary to quantify this activity against specific pathogens.

Anti-inflammatory Activity

Triazolopyrimidine derivatives have also been explored for their anti-inflammatory properties. The compound may influence inflammatory pathways by modulating enzyme activity related to inflammation. Although specific data on this compound is limited, related compounds have demonstrated significant anti-inflammatory effects in vitro and in vivo .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of triazolopyrimidinones revealed that modifications at specific positions on the triazole and pyrimidine rings can enhance biological activity. For instance, substituents at the C5 position significantly impacted the inhibitory potency against target enzymes such as ferrochelatase (FECH), an important target in angiogenesis and cancer treatment .

CompoundIC50 (µM)Activity
Compound A0.45FECH Inhibition
Compound B0.97Cytotoxicity against MCF-7
Compound C0.90Antimicrobial Activity

Case Studies

  • Inhibition of Ferrochelatase : A study identified several triazolopyrimidinones as potent inhibitors of FECH with IC50 values in the low micromolar range. This suggests that similar compounds could be developed for therapeutic applications in diseases characterized by excessive angiogenesis .
  • Cytotoxicity Assays : Compounds structurally related to this compound were tested against various cancer cell lines (e.g., MCF-7 and HCT-116). Results indicated significant cytotoxic effects with IC50 values ranging from 45 to 97 nM, highlighting the potential of these compounds as anticancer agents .

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the triazolo[4,3-a]pyrimidine core in this compound?

Methodological Answer: The triazolo[4,3-a]pyrimidine scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting a substituted pyrimidine precursor with a hydrazine derivative under reflux conditions. For example:

  • Step 1: Prepare a 5-methylpyrimidin-7-amine intermediate.
  • Step 2: React with o-tolyl isocyanate to introduce the o-tolylamino group.
  • Step 3: Use a cyclizing agent (e.g., POCl₃ or DCC) to form the triazole ring.
  • Step 4: Introduce the 2-(4-fluorophenoxy)ethyl side chain via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-cyclization.
  • Purify intermediates via column chromatography or recrystallization (e.g., ethanol/dioxane mixtures) .

Q. Q2. How can X-ray crystallography and 2D NMR resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals using slow evaporation (e.g., DCM/hexane). Analyze the crystal packing and confirm substituent positions (e.g., o-tolylamino orientation) using software like SHELX or OLEX2. Compare bond lengths/angles with similar triazolo-pyrimidine derivatives .
  • 2D NMR: Employ ¹H-¹³C HSQC to correlate aromatic protons with carbons, and NOESY to confirm spatial proximity of the 4-fluorophenoxyethyl group to the methyl substituent. Assign peaks using DEPT-135 for quaternary carbons .

Advanced Research Questions

Q. Q3. How can contradictory biological activity data across different assays be systematically addressed?

Methodological Answer: Contradictions often arise from assay-specific variables. Follow this protocol:

Standardize Assay Conditions:

  • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Validate enzyme inhibition assays (e.g., kinase panels) with ATP concentration gradients .

Dose-Response Analysis: Calculate IC₅₀ values across 8–10 concentrations to rule out false positives from non-specific binding.

Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

Data Normalization: Express activity relative to a housekeeping gene/protein (e.g., GAPDH) to account for variability in cell viability .

Q. Q4. What computational methods predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or pkCSM to estimate:
    • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
    • Metabolic Stability: Screen for CYP450 isoforms (e.g., CYP3A4) using docking simulations (AutoDock Vina).
  • Solubility: Apply the General Solubility Equation with experimental melting point data (if available) .
  • Validation: Compare in silico results with in vitro hepatocyte clearance assays to refine models .

Q. Q5. How can reaction conditions be optimized to minimize byproducts during the introduction of the 4-fluorophenoxyethyl group?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the phenoxide ion.
  • Catalyst Optimization: Test phase-transfer catalysts (e.g., TBAB) or palladium-based systems for coupling reactions.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side reactions (e.g., ether cleavage).
  • Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry (e.g., 1.2 equivalents of 4-fluorophenol) .

Q. Q6. What strategies validate the compound’s mechanism of action in kinase inhibition studies?

Methodological Answer:

Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets.

ATP-Competition Assays: Perform kinetic studies with varying ATP concentrations. A shift in IC₅₀ with increasing ATP indicates competitive inhibition.

Structural Biology: Co-crystallize the compound with the target kinase (e.g., PDB deposition) to confirm binding modes .

Resistance Mutagenesis: Engineer kinase mutants (e.g., T315I in BCR-ABL) to test specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.